N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group, which is often associated with biological activity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-8-22-15-18-7-12(14(21)19(9)15)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIGZSAMUWDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the thiazolo[3,2-a]pyrimidine intermediate.
Formation of the Carboxamide Group: This can be accomplished through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties. In particular, N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/mL |
| This compound | Escherichia coli | 75 μg/mL |
| Ciprofloxacin (control) | Staphylococcus aureus | 25 μg/mL |
| Rifampicin (control) | Mycobacterium smegmatis | 10 μg/mL |
These findings indicate that while the compound exhibits antibacterial activity, it may not be as potent as established antibiotics like ciprofloxacin and rifampicin. However, modifications to its structure could enhance its efficacy.
Antitubercular Activity
The compound also demonstrates antitubercular properties. Research indicates that it inhibits the growth of Mycobacterium smegmatis effectively. The minimum inhibitory concentration for this activity has been recorded at 50 μg/mL, suggesting that it could serve as a lead compound for developing new antitubercular agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the fluorobenzyl group can be achieved through nucleophilic substitution reactions or coupling reactions with appropriate electrophiles.
Table 2: Synthetic Routes for Thiazolo-Pyrimidine Derivatives
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic Substitution | Fluorobenzyl bromide + thiazole derivative |
| 2 | Cyclization | Condensation under acidic conditions |
| 3 | Functionalization | Amide formation using carboxylic acid derivatives |
These synthetic strategies enable the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may have different substituents.
Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group attached to different cores.
Uniqueness
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Biological Activity
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo-pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antitubercular, anti-inflammatory, and anticancer properties while highlighting relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazolo-pyrimidine core with a carboxamide group, which enhances its reactivity and biological activity. The presence of the 4-fluorobenzyl group is significant due to the electron-withdrawing nature of fluorine, which may improve interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds within the thiazolo-pyrimidine class exhibit broad-spectrum antibacterial activity . For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5d | Mycobacterium smegmatis | 50 μg/mL |
| 5f | Staphylococcus aureus | <40 μg/mL |
| 8b | Salmonella typhimurium | <132 μg/mL |
These findings suggest that structural modifications in the benzyl group can significantly influence antibacterial potency. The introduction of electron-withdrawing groups generally enhances activity against Gram-positive bacteria compared to compounds with electron-donating groups .
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties . In vitro studies indicated that certain derivatives possess significant activity against Mycobacterium tuberculosis, with MIC values comparable to established treatments like Rifampicin. The compound demonstrated promising results in inhibiting bacterial growth, suggesting potential as a lead compound for further development in tuberculosis treatment .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been explored through various assays. Compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition (IC50) | Reference Drug (Celecoxib) |
|---|---|---|
| 4b | 0.04 ± 0.09 μmol | 0.04 ± 0.01 μmol |
| 4d | 0.04 ± 0.02 μmol | 0.04 ± 0.01 μmol |
These compounds exhibited significant suppression of COX-2 activity, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Thiazolo-pyrimidines have been recognized for their anticancer properties as well. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, analogs of this compound demonstrated cytotoxic effects against leukemia cells at low micromolar concentrations. This suggests a potential mechanism involving interference with nucleic acid synthesis or cell cycle regulation .
Q & A
Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis involves two key steps: (1) constructing the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α-haloketones, and (2) introducing the 4-fluorobenzyl group via amide coupling. A typical protocol includes refluxing 3-methyl-5-oxo-thiazolopyrimidine-6-carboxylic acid with 4-fluorobenzylamine in acetic acid under catalytic HATU/DMAP conditions (60–80°C, 12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound .
Q. How can the structural identity of this compound be confirmed?
Use a combination of:
- NMR : , , and NMR to confirm substituent positions and purity.
- HRMS : To verify molecular weight (calculated for : 346.0762).
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond angles, torsion, and intermolecular interactions. For example, used triclinic space group refinement .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data?
Contradictions in bioactivity (e.g., varying IC values) may arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to confirm binding kinetics.
- Purity verification : Use HPLC (C18 column, 90:10 acetonitrile/water) and elemental analysis.
- Structural analogs : Compare with derivatives like N-(3-chloro-4-methylphenyl) analogs () to isolate substituent effects .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The fluorobenzyl group’s electronegativity may enhance binding via halogen bonds.
- MD simulations : Analyze stability of ligand-target complexes (100 ns runs, AMBER force field).
- Kinetic assays : Measure and to distinguish competitive vs. non-competitive inhibition .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density.
- Twinning : Apply TWINLAW in SHELXL for detwinning.
- Data collection : Optimize at low temperature (100 K) to reduce thermal motion artifacts, as in ’s 296 K study .
Methodological Development
Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?
- Column : C18 (5 µm, 150 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 90% B over 15 min.
- Detection : UV at 254 nm; LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively. Validate per ICH Q2(R1) guidelines for accuracy (98–102%) and precision (RSD <2%) .
Q. What strategies improve yield in multi-step synthesis?
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs for amide coupling).
- Flow chemistry : Continuous flow reactors enhance reproducibility ().
- In situ FTIR monitoring : Track intermediate formation (e.g., thiazolopyrimidine core) to optimize reaction quenching .
Structure-Activity Relationship (SAR) Studies
Q. How do substituent modifications influence bioactivity?
- Fluorine position : 4-F substitution (vs. 3-Cl in ) improves metabolic stability via reduced CYP450 oxidation.
- Methyl group : 3-Me on the thiazole ring enhances lipophilicity (clogP +0.5), correlating with increased cell permeability.
- Benzyl vs. phenethyl : Benzyl groups (as in ) show higher affinity for hydrophobic binding pockets .
Q. Which analogs show promise for selective kinase inhibition?
- Indole derivatives (): N-(1H-indol-5-yl) analogs inhibit Aurora kinase A (IC = 120 nM).
- Methoxy substitutions : 4-OMe on benzyl () reduces cytotoxicity (HeLa cells, CC >100 µM) while retaining activity .
Advanced Applications
Q. Can this compound be used in targeted drug delivery systems?
- Nanoparticle encapsulation : Formulate with PLGA-PEG (75:25 w/w) for sustained release (t = 48 hrs in PBS).
- Antibody conjugation : Maleimide-thiol coupling to anti-HER2 antibodies enhances tumor targeting ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
